molecular formula C17H17N7 B2493701 3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380145-04-8

3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2493701
CAS No.: 2380145-04-8
M. Wt: 319.372
InChI Key: VFFVEGWFPRICQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is the condensation of pyridine-3-carboxaldehyde with pyrimidin-2-yl piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOMe, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazines .

Scientific Research Applications

3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its combination of pyridazine, pyridinyl, and pyrimidinyl piperazine groups, which confer distinct chemical and biological properties. Its potential as a CDK2 inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

3-pyridin-3-yl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-3-14(13-18-6-1)15-4-5-16(22-21-15)23-9-11-24(12-10-23)17-19-7-2-8-20-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFVEGWFPRICQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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